molecular formula C7H7ClS B7985723 3-Chloro-5-methylbenzenethiol

3-Chloro-5-methylbenzenethiol

Cat. No.: B7985723
M. Wt: 158.65 g/mol
InChI Key: PEEYRKVXQAKUMR-UHFFFAOYSA-N
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Description

3-Chloro-5-methylbenzenethiol: is an organic compound with the molecular formula C7H7ClS . It is a derivative of benzenethiol, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fifth position. This compound is known for its distinctive thiol group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methylbenzenethiol typically involves the chlorination of 5-methylbenzenethiol. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar principles. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-5-methylbenzenethiol can undergo oxidation reactions to form sulfonic acids or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, and other nucleophiles in the presence of a base.

Major Products:

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted benzenethiols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-5-methylbenzenethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of thiol-containing compounds on biological systems. It can act as a model compound for investigating thiol reactivity and interactions with proteins and enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target thiol-containing enzymes or pathways. Its unique reactivity makes it a valuable tool for designing enzyme inhibitors or activators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to impart specific properties such as corrosion resistance or enhanced reactivity.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylbenzenethiol involves its thiol group, which can form covalent bonds with various molecular targets. The thiol group is highly reactive and can undergo nucleophilic attacks on electrophilic centers in proteins, enzymes, and other biomolecules. This reactivity allows the compound to modulate the activity of enzymes and other proteins by forming disulfide bonds or other covalent modifications.

Comparison with Similar Compounds

    3-Chlorobenzenethiol: Similar structure but lacks the methyl group at the fifth position.

    5-Methylbenzenethiol: Similar structure but lacks the chlorine atom at the third position.

    4-Chloro-3-methylbenzenethiol: Chlorine and methyl groups are positioned differently on the benzene ring.

Uniqueness: 3-Chloro-5-methylbenzenethiol is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups influences the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

3-chloro-5-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEYRKVXQAKUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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